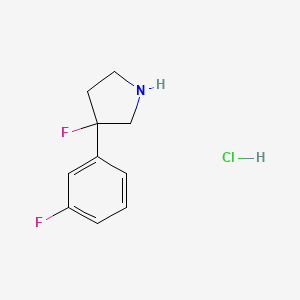
3-fluoro-3-(3-fluorophenyl)pyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-3-(3-fluorophenyl)pyrrolidine hydrochloride, also known as 3FPPH, is a synthetic compound belonging to the pyrrolidine family. It has a wide range of applications in the pharmaceutical and biochemical industries. It has been used as an intermediate in the synthesis of various drugs and as a starting material for the synthesis of other compounds. It has also been used in the development of new drugs and as a tool for studying biological processes.
科学的研究の応用
3-fluoro-3-(3-fluorophenyl)pyrrolidine hydrochloride has been used in a variety of scientific research applications. It has been used to study the effects of drugs on the nervous system, as well as to study the effects of various environmental toxins. It has also been used in the development of new drugs, as it is a versatile tool for studying biochemical and physiological processes. In addition, it has been used to study the effects of various drugs on cancer cells, as well as to study the effects of drugs on the immune system.
作用機序
The mechanism of action of 3-fluoro-3-(3-fluorophenyl)pyrrolidine hydrochloride is not well understood. However, it is believed to act as an agonist at the serotonin 5-HT2A receptor, which is involved in the regulation of mood, anxiety, and other cognitive processes. It is also believed to have an effect on the neurotransmitter dopamine, which is involved in reward and pleasure.
Biochemical and Physiological Effects
3-fluoro-3-(3-fluorophenyl)pyrrolidine hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to have anxiolytic and antidepressant effects, as well as to reduce inflammation and pain. It has also been shown to have neuroprotective effects, as well as to reduce the risk of stroke and heart attack. In addition, it has been shown to have anti-cancer effects, as well as to reduce the risk of Alzheimer’s disease.
実験室実験の利点と制限
3-fluoro-3-(3-fluorophenyl)pyrrolidine hydrochloride has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to obtain. In addition, it is a versatile tool for studying biochemical and physiological processes. A limitation is that it is not very stable and can degrade over time.
将来の方向性
There are a number of potential future directions for 3-fluoro-3-(3-fluorophenyl)pyrrolidine hydrochloride. One potential area of research is to further study its effects on the nervous system and its potential therapeutic applications. Another potential area of research is to study its effects on cancer cells and its potential therapeutic applications. In addition, further research could be done to study its effects on the immune system and its potential therapeutic applications. Finally, further research could be done to study its effects on the cardiovascular system and its potential therapeutic applications.
合成法
3-fluoro-3-(3-fluorophenyl)pyrrolidine hydrochloride can be synthesized in a two-step process. The first step involves the formation of the pyrrolidine ring by reacting 3-fluorophenol with ethylamine in the presence of a base such as sodium hydroxide. The second step involves the formation of the hydrochloride salt by reacting the pyrrolidine product with hydrochloric acid. The overall reaction is as follows:
3-Fluorophenol + Ethylamine + NaOH → 3-Fluoro-3-(3-fluorophenyl)pyrrolidine + H2O
3-Fluoro-3-(3-fluorophenyl)pyrrolidine + HCl → 3-Fluoro-3-(3-fluorophenyl)pyrrolidine hydrochloride
特性
IUPAC Name |
3-fluoro-3-(3-fluorophenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-9-3-1-2-8(6-9)10(12)4-5-13-7-10;/h1-3,6,13H,4-5,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEKHSLMVVNVTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC(=CC=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3-(3-fluorophenyl)pyrrolidine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

phenyl-lambda6-sulfanyl}-N-methylmethanamine](/img/structure/B6600475.png)
methyl-lambda6-sulfanone](/img/structure/B6600476.png)
![(3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone](/img/structure/B6600479.png)
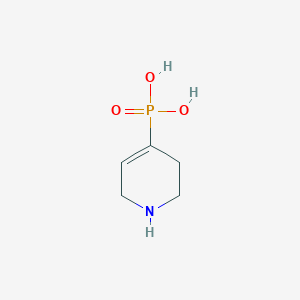
![tert-butyl 4-[(acetylsulfanyl)methyl]azepane-1-carboxylate](/img/structure/B6600482.png)

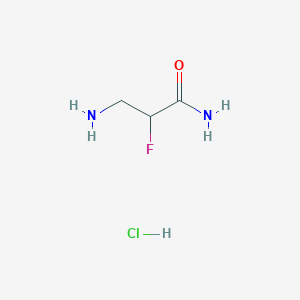
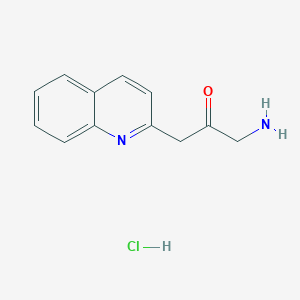
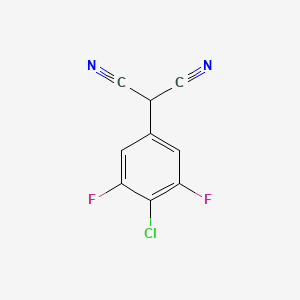

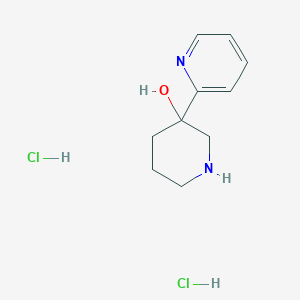
![2-[(2R)-pyrrolidin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B6600545.png)
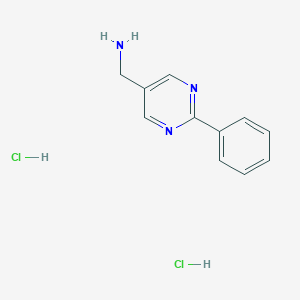
![5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, carbonic acid](/img/structure/B6600551.png)